2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate
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Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazine ring substituted with a 2,4-dichlorophenyl group and an oxoethyl ester group. Its unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate typically involves the reaction of 2,4-dichlorophenyl acetic acid with pyrazine-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential lead compound for the development of new anticancer and antimicrobial drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxamide
- 2-(2,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxylic acid
Uniqueness: 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate stands out due to its ester functional group, which imparts unique reactivity and biological activity compared to its amide and acid counterparts .
Properties
Molecular Formula |
C13H8Cl2N2O3 |
---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-1-2-9(10(15)5-8)12(18)7-20-13(19)11-6-16-3-4-17-11/h1-6H,7H2 |
InChI Key |
TZNYTAFLMZPEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)COC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)COC(=O)C2=NC=CN=C2 |
solubility |
46.7 [ug/mL] |
Origin of Product |
United States |
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